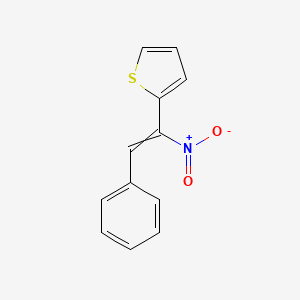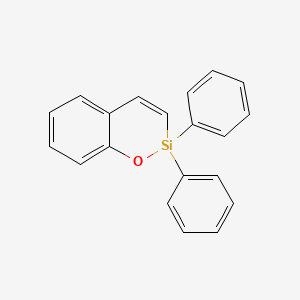sulfanium bromide CAS No. 63883-22-7](/img/structure/B14504786.png)
[2-(Ethylsulfanyl)-2-oxoethyl](dimethyl)sulfanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethylsulfanyl)-2-oxoethylsulfanium bromide is an organic compound that contains sulfur and bromine atoms It is a sulfonium salt, which means it has a positively charged sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)-2-oxoethylsulfanium bromide typically involves the reaction of dimethyl sulfide with an appropriate alkylating agent in the presence of a bromide source. One common method is to react dimethyl sulfide with 2-bromoethyl ethyl sulfide under controlled conditions to yield the desired sulfonium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Ethylsulfanyl)-2-oxoethylsulfanium bromide undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing compounds.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different sulfonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide, cyanide, or thiolate ions can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various sulfonium salts depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(Ethylsulfanyl)-2-oxoethylsulfanium bromide is used as a reagent in organic synthesis. It can act as a methylating agent or participate in the formation of carbon-sulfur bonds.
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a probe for studying sulfur metabolism in cells.
Medicine
In medicine, 2-(Ethylsulfanyl)-2-oxoethylsulfanium bromide is investigated for its potential therapeutic applications, including its use as an antimicrobial agent or in drug delivery systems.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(Ethylsulfanyl)-2-oxoethylsulfanium bromide involves its interaction with molecular targets such as enzymes or receptors. The positively charged sulfur atom can form strong interactions with negatively charged sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl sulfoxide (DMSO): A related compound with a sulfoxide group instead of a sulfonium group.
Dimethyl sulfide: A simpler sulfur-containing compound without the sulfonium group.
Sulfonium salts: Other sulfonium salts with different alkyl or aryl groups.
Uniqueness
2-(Ethylsulfanyl)-2-oxoethylsulfanium bromide is unique due to its specific structure, which combines an ethylsulfanyl group with a dimethylsulfonium moiety
Propiedades
Número CAS |
63883-22-7 |
|---|---|
Fórmula molecular |
C6H13BrOS2 |
Peso molecular |
245.2 g/mol |
Nombre IUPAC |
(2-ethylsulfanyl-2-oxoethyl)-dimethylsulfanium;bromide |
InChI |
InChI=1S/C6H13OS2.BrH/c1-4-8-6(7)5-9(2)3;/h4-5H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
CSORPFBUGBDQJJ-UHFFFAOYSA-M |
SMILES canónico |
CCSC(=O)C[S+](C)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Tributylstannyl)oxy]-2-[(tributylstannyl)sulfanyl]pyrimidine](/img/structure/B14504731.png)
![4-[(2H-1,3-Benzodioxol-5-yl)(chloro)methylidene]oxolane-2,3,5-trione](/img/structure/B14504735.png)
![8-Ethoxy-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14504744.png)










